methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
The compound “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the chlorosulfonyl and carboxylate groups suggest that this compound could be reactive and might be used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The chlorosulfonyl group (-SO2Cl) is a good leaving group, and the methyl ester (-COOCH3) is a common functional group in organic chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorosulfonyl and carboxylate groups. The chlorosulfonyl group could potentially undergo nucleophilic substitution reactions, while the carboxylate group could participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylate group could influence its solubility in different solvents. The aromatic pyrrole ring could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Synthesis of Sildenafil and Its Analogues
- Application Summary: This research describes the synthesis of sildenafil citrate and its related compounds through an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride .
- Methods of Application: The synthesis involves a chlorosulfonation reaction, which results in pure sildenafil with high yield . The structures of the compounds were determined with infrared (IR), 1H-NMR and 13C-NMR spectroscopic methods, and high-resolution mass spectroscopy (HRMS) analysis .
- Results or Outcomes: The improved chlorosulfonation reaction resulted in pure sildenafil with high yield .
Photosulfochlorination of Fatty Acids
- Application Summary: This research applied photosulfochlorination for the first time on lauric and myristic fatty acids, leading to methyl ester sulfonates (MESs) .
- Methods of Application: The operating conditions were optimized and the isolation method was described . The process involved the use of sulfuryl chloride and visible light .
- Results or Outcomes: The research did not provide specific results or outcomes .
Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
- Application Summary: This research involves the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, which are potential inhibitors of certain enzymes .
- Methods of Application: The synthesis involves the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline. The methyl ester group of the obtained compound was then saponified with aqueous KOH in methanol .
- Results or Outcomes: The research did not provide specific results or outcomes .
Preparation of Chlorosulfonyl Isocyanate
- Application Summary: Chlorosulfonyl isocyanate (CSI) is a versatile reagent in organic synthesis . It has been used for the preparation of β-lactams, some of which are medicinally important .
- Methods of Application: CSI is prepared by treating cyanogen chloride with sulfur trioxide . The product is distilled directly from the reaction mixture .
- Results or Outcomes: The research did not provide specific results or outcomes .
Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
- Application Summary: This research involves the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, which are potential inhibitors of certain enzymes .
- Methods of Application: The synthesis involves the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline. The methyl ester group of the obtained compound was then saponified with aqueous KOH in methanol .
- Results or Outcomes: The research did not provide specific results or outcomes .
Preparation of Chlorosulfonyl Isocyanate
- Application Summary: Chlorosulfonyl isocyanate (CSI) is a versatile reagent in organic synthesis . It has been used for the preparation of β-lactams, some of which are medicinally important .
- Methods of Application: CSI is prepared by treating cyanogen chloride with sulfur trioxide . The product is distilled directly from the reaction mixture .
- Results or Outcomes: The research did not provide specific results or outcomes .
Safety And Hazards
As with any chemical compound, handling “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant .
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it shows promising activity as a drug, future research might focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s a useful reagent in organic synthesis, future research might focus on developing new reactions that take advantage of its unique reactivity .
properties
IUPAC Name |
methyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c1-9-4-5(14(8,11)12)3-6(9)7(10)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSURNRVAKJLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
69812-32-4 | |
Record name | methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.